

An In-depth Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate

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Compound of Interest

Compound Name: Ethyl 3-(pyridin-2-ylamino)propanoate

Cat. No.: B119372

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(pyridin-2-ylamino)propanoate, identified by the CAS Number 103041-38-9, is a crucial chemical intermediate in the pharmaceutical industry.^[1] Its primary significance lies in its role as a key building block for the synthesis of potent direct thrombin inhibitors, most notably Dabigatran etexilate, a widely used oral anticoagulant.^{[1][2][3]} This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in drug development.

Chemical and Physical Properties

The fundamental properties of **Ethyl 3-(pyridin-2-ylamino)propanoate** are summarized in the table below, providing a consolidated resource for laboratory and research applications.

Property	Value	Citations
CAS Number	103041-38-9	[1][2][4]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[4][5][6]
Molecular Weight	194.23 g/mol	[1][4][7]
Appearance	White Solid / White - Pale yellow Crystal - Lump	[2][8]
Melting Point	48.00 °C / 48-50°C	[4][9]
Boiling Point	337.80 °C / 125°C at 0.2mmHg	[2][4][9]
Density	1.1 ± 0.1 g/cm ³	[9]
Flash Point	158.10 °C	[4]
Storage Conditions	Refrigerator, 2-8°C, under an inert atmosphere	[8][10]
InChI Key	UITNIDFEANEWPC-UHFFFAOYSA-N	[5]
Canonical SMILES	CCOC(=O)CCNC1=CC=CC=N1	[4][5]

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

The synthesis of this compound is typically achieved through a catalytic reaction between 2-aminopyridine and ethyl acrylate.[1][11] This process is valued for its efficiency and the high purity of the resulting product.

Experimental Protocol

The following protocol outlines a common method for the preparation of **Ethyl 3-(pyridin-2-ylamino)propanoate**. [3][11]

Materials:

- 2-aminopyridine

- Ethyl acrylate
- Anhydrous ethanol (Solvent)
- Trifluoromethanesulfonic acid (Catalyst)
- Petroleum ether (Washing solvent)
- Ethyl acetate (Recrystallization solvent)
- Nitrogen gas (Inert atmosphere)

Equipment:

- Round-bottom flask
- Stirrer
- Oil bath
- Reflux condenser
- Apparatus for concentration under reduced pressure
- Filtration apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine in anhydrous ethanol.[\[3\]](#)
- Addition of Reactants: To the stirred solution, add ethyl acrylate followed by the slow, dropwise addition of trifluoromethanesulfonic acid as the catalyst.[\[3\]](#)[\[11\]](#)
- Catalytic Reaction: Protect the reaction mixture with a nitrogen atmosphere and heat it in an oil bath to a temperature of 120-160°C.[\[3\]](#)[\[11\]](#) Maintain these conditions with reflux and stirring for a period of 16-20 hours.[\[3\]](#)[\[11\]](#)
- Initial Purification: After the reaction is complete, cool the solution to 35-40°C. Wash the reaction liquid with petroleum ether.[\[2\]](#)[\[11\]](#)

- Concentration: Concentrate the washed solution under reduced pressure to remove the solvent.[\[2\]](#)[\[11\]](#)
- Final Purification: The concentrated residue is then washed with a mixture of petroleum ether and ethyl acetate (e.g., in a 10:1 or 8:1 volume ratio) and recrystallized to yield white, flaky crystals of **Ethyl 3-(pyridin-2-ylamino)propanoate**.[\[11\]](#)
- Isolation: The final product is isolated by suction filtration. The purity is typically high, often around 99% as determined by HPLC.[\[3\]](#)[\[11\]](#)

Synthesis Workflow Diagram

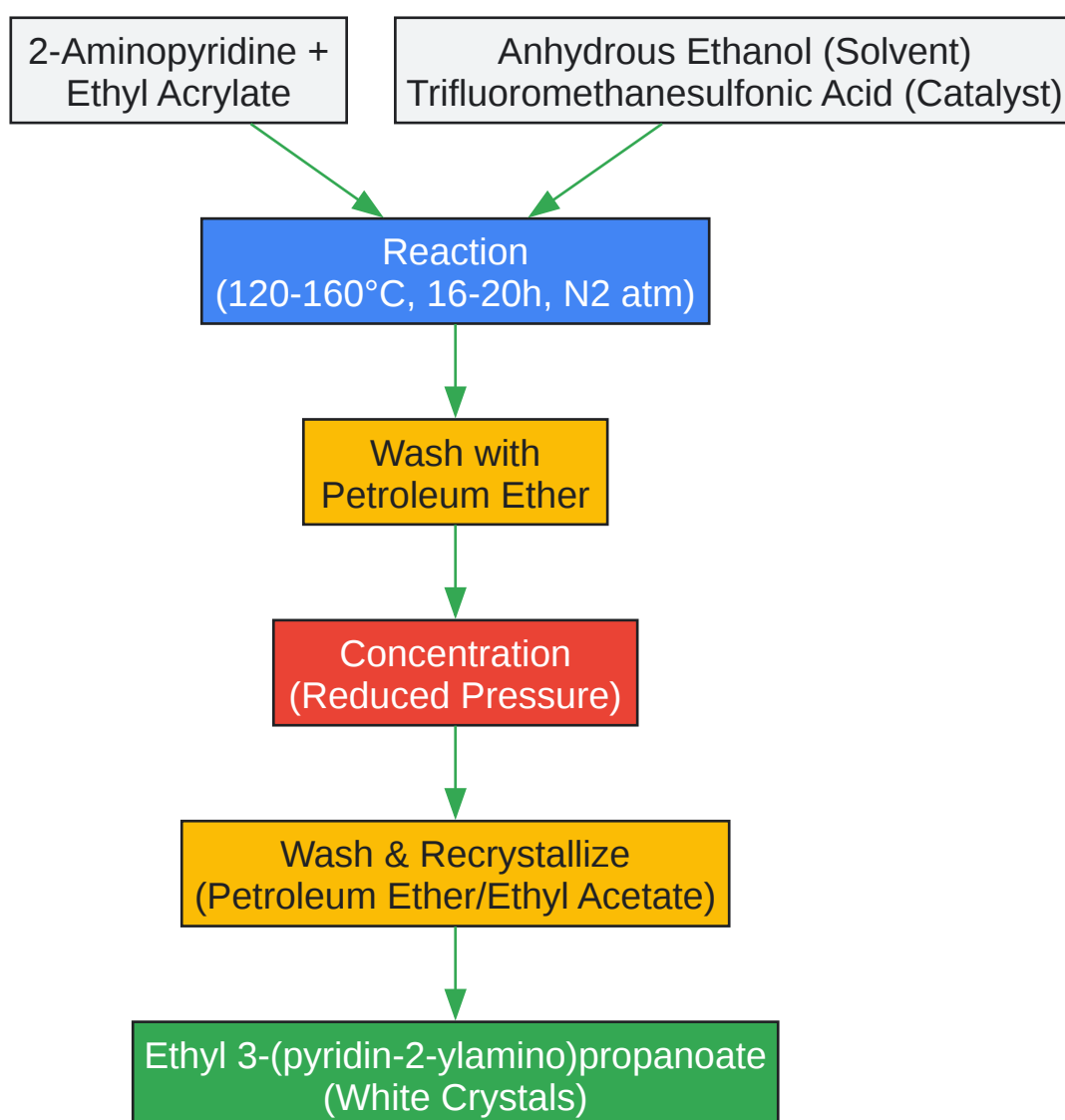


Figure 1: Synthesis Workflow

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Caption: Figure 1: Synthesis Workflow

Application in Drug Development: A Thrombin Inhibitor Intermediate

Ethyl 3-(pyridin-2-ylamino)propanoate is a pivotal intermediate in the synthesis of Dabigatran etexilate.^{[2][3]} Dabigatran etexilate is a direct thrombin inhibitor, a class of anticoagulant medications that prevent the formation of blood clots by directly blocking the activity of thrombin, a key enzyme in the coagulation cascade.^{[4][10]} The high purity and reliable synthesis of this intermediate are critical for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).^[1]

Logical Pathway to Therapeutic Action

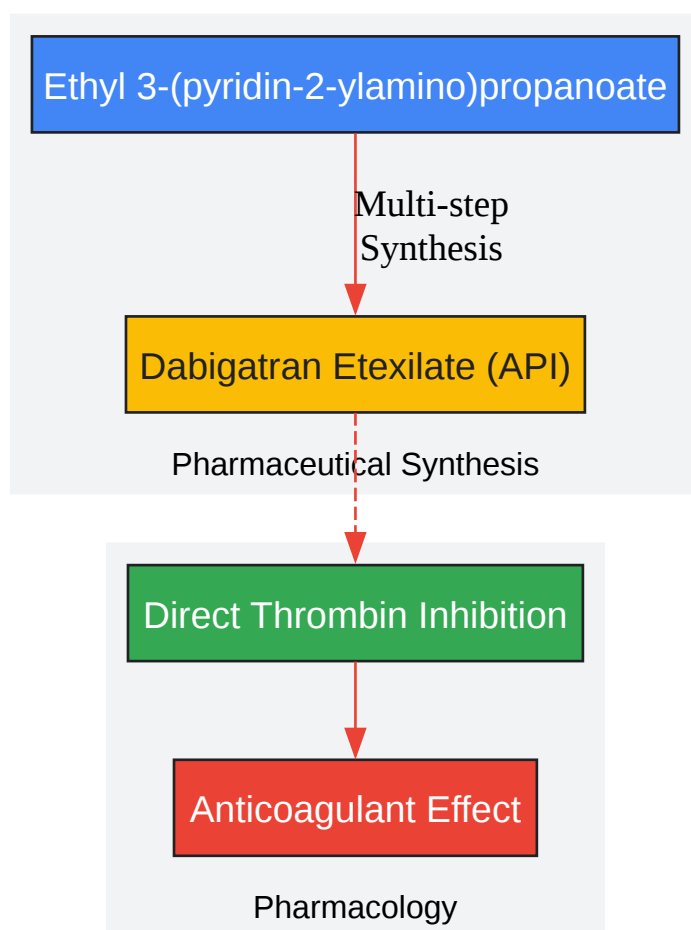


Figure 2: Role in Anticoagulant Therapy

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